molecular formula C21H23NO4S B2426653 Fmoc-L-ethionine CAS No. 1562431-51-9

Fmoc-L-ethionine

Cat. No. B2426653
CAS RN: 1562431-51-9
M. Wt: 385.48
InChI Key: BPWOGMHQUYJONT-IBGZPJMESA-N
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Description

Fmoc-L-ethionine is a derivative of the amino acid ethionine, which has been modified with a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of Fmoc-L-ethionine is characterized by the presence of the Fmoc group, which is highly fluorescent . This fluorescence can be used for analysis by reversed phase HPLC .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .

Scientific Research Applications

Peptide Synthesis and Stability

  • Fmoc-L-ethionine has been utilized in the synthesis of peptides, particularly in the context of solid-phase peptide synthesis. For example, Heimer et al. (2009) describe the synthesis and isolation of symmetrical anhydrides of Fmoc amino acids, including Fmoc-L-ethionine, which were used in the synthesis of methionine-enkephalin. These anhydrides demonstrated stability during prolonged storage, offering advantages over methods that form anhydrides in situ (Heimer, Chang, Lambros, & Meienhofer, 2009).

Development of Novel Amino Acids and Peptides

  • The modification of amino acids with Fmoc, such as Fmoc-L-ethionine, has enabled the design of novel amino acids and peptides for various applications. Waliczek et al. (2015) discuss the solid-phase synthesis of peptides containing an oxidized threonine moiety using a derivative of Fmoc-L-ethionine (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

Functional Materials and Nanostructures

  • The self-assembly features of Fmoc-modified amino acids, like Fmoc-L-ethionine, are significant for the development of functional materials. Tao et al. (2016) review the applications of Fmoc-modified amino acids in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. This highlights the potential of Fmoc-L-ethionine in various scientific applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Role in Biological Systems

  • Fmoc-L-ethionine plays a role in mimicking natural amino acids in peptides. Osada et al. (2006) discuss the synthesis of peptides using Fmoc-protected derivatives of amino acids, including Fmoc-L-ethionine, for biological assays. This highlights its importance in replicating natural biological processes (Osada, Ishimaru, Kawasaki, & Kodama, 2006).

Pharmaceuticals and Therapeutics

  • In the pharmaceutical domain, Fmoc-L-ethionine derivatives are being explored for their therapeutic potential. Rocchi et al. (2001) describe FMOC-L-Leucine, a related compound, as a PPARgamma ligand with insulin-sensitizing properties. While not directly Fmoc-L-ethionine, it shows the breadth of applications for Fmoc-modified amino acids in drug development (Rocchi et al., 2001).

Mechanism of Action

Target of Action

Fmoc-L-ethionine, where Fmoc stands for fluorenylmethyloxycarbonyl, is primarily used as a protecting group for amines in organic synthesis . The primary target of Fmoc-L-ethionine is the amine group of an amino acid . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a base-labile protecting group . It is introduced to the amine group of an amino acid through a reaction with Fmoc-Cl . This reaction results in the formation of a carbamate, which protects the amine during subsequent reactions . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The fmoc group is widely used in the chemical synthesis of peptides . It plays a crucial role in the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group . The Fmoc group, being base-labile, allows for very rapid and highly efficient synthesis of peptides .

Pharmacokinetics

A study on a similar compound, 9-fluorenylmethoxycarbonyl-l-phenylalanine (fmoc-f), revealed that it has an oral bioavailability of 65±18% . The study also showed that Fmoc-F has a suitable pharmacokinetic profile . .

Result of Action

The primary result of the action of Fmoc-L-ethionine is the protection of the amine group during peptide synthesis . This allows for the formation of peptide bonds without the amine group reacting with other compounds . After the peptide synthesis is complete, the Fmoc group is removed, leaving the amine group free .

Action Environment

The action of Fmoc-L-ethionine is influenced by the environment in which it is used. For example, the Fmoc group is rapidly removed by a base . Therefore, the presence and concentration of a base in the environment will affect the stability and efficacy of Fmoc-L-ethionine. Furthermore, the fluorenyl group of Fmoc is highly fluorescent , which can be useful for analysis by reversed phase HPLC . This requires that excess fmoc-cl be removed before an analysis of fluorescence .

Safety and Hazards

According to the safety data sheet, Fmoc-L-ethionine should be handled with care. Avoid dust formation, breathing vapors or mists, and ingestion. If inhaled or swallowed, seek immediate medical assistance. Wash thoroughly after handling and keep in a dry, cool, and well-ventilated place .

Future Directions

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The development and use of the Fmoc group and its adaptation to address the need for more green chemical peptide synthesis processes are considered a major landmark in the history of the chemical synthesis of peptides .

properties

IUPAC Name

(2S)-4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOGMHQUYJONT-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-ethionine

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